Nimodipine

Content Navigation

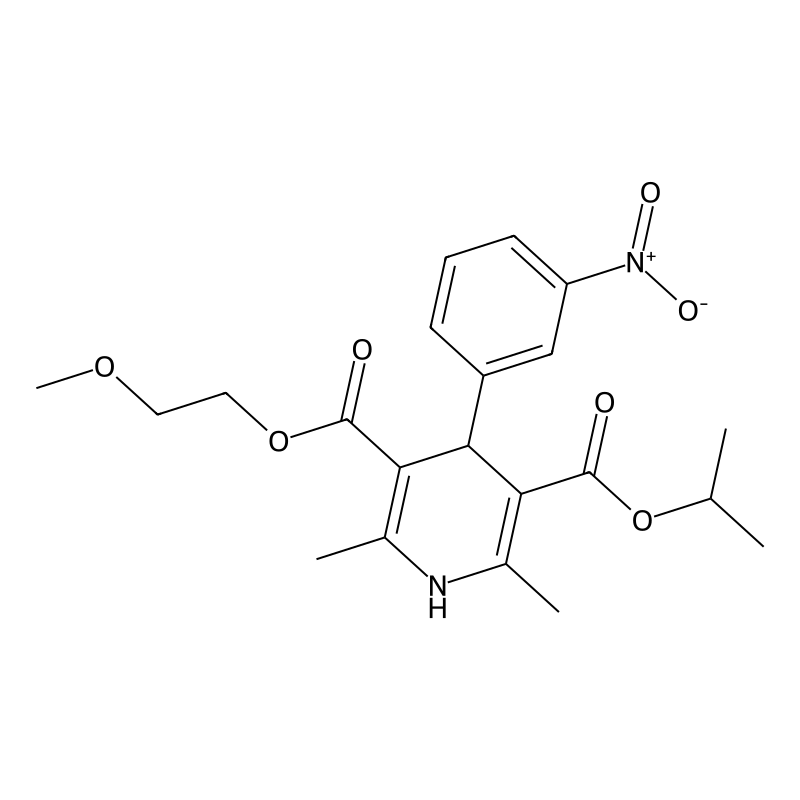

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Subarachnoid Hemorrhage (SAH)

- Vasospasm Prevention: Nimodipine is most widely investigated in the context of SAH, a bleeding event between the brain and the surrounding tissues. It is thought to reduce the narrowing of blood vessels (vasospasm) that can occur after SAH, potentially improving blood flow to the brain and reducing neurological damage [Source: National Institutes of Health (.gov) on Subarachnoid Hemorrhage at ]

Researchers are continuing to explore the effectiveness of nimodipine for SAH, particularly in determining optimal treatment regimens and identifying patients who may benefit most [Source: ResearchGate on DSA before and after nimodipine application at the angiography unit... at ].

Other Neurological Applications

Nimodipine's potential benefits are being investigated in various other neurological conditions. These include:

- Ischemic stroke: Studies are exploring whether nimodipine can improve outcomes after stroke by protecting brain cells from damage [Source: National Institutes of Health (.gov) on Stroke at ]

- Head injury: Research is ongoing to determine if nimodipine can reduce brain swelling and improve recovery after head trauma [Source: PubMed Central article on The role of calcium channel blockers in the treatment of acute traumatic brain injury at ]

Nimodipine is a calcium channel blocker belonging to the dihydropyridine class, primarily used to prevent cerebral vasospasm following subarachnoid hemorrhage. It was developed in the 1970s and received approval for medical use in the United States in 1988. The compound is characterized by its ability to preferentially dilate cerebral blood vessels, which is attributed to its lipophilic nature that allows it to cross the blood-brain barrier effectively. The chemical formula for nimodipine is with a molar mass of approximately 418.446 g/mol .

- Nimodipine acts as a calcium channel blocker. It inhibits the influx of calcium ions into vascular smooth muscle cells, leading to relaxation and vasodilation (widening) of blood vessels [].

- In the context of subarachnoid hemorrhage, this improved blood flow helps prevent vasospasm and subsequent brain damage.

- Nimodipine is generally well-tolerated, but common side effects include low blood pressure, headache, flushing, and nausea [].

- It can interact with other medications, so consulting a healthcare professional before use is crucial [].

- Nimodipine is not recommended for pregnant or breastfeeding women due to potential risks [].

- Synthesis: The synthesis involves alkylation of sodium acetoacetate with 2-methoxyethyl chloride, followed by an aldol condensation reaction with meta-nitrobenzene and subsequent reactions leading to the formation of nimodipine .

- Metabolism: In humans, nimodipine is metabolized predominantly by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5. The first-pass metabolism significantly reduces its bioavailability to about 13% when taken orally .

Nimodipine exhibits significant biological activity through its mechanism of action as a calcium channel blocker:

- It inhibits the influx of calcium ions into vascular smooth muscle cells by stabilizing L-type voltage-gated calcium channels in their inactive state. This action prevents vasoconstriction and promotes vasodilation, particularly in cerebral arteries .

- The drug has been shown to improve neurological outcomes in patients with subarachnoid hemorrhage by reducing ischemic deficits, although its precise mechanism remains incompletely understood .

The synthesis methods for nimodipine can be summarized as follows:

- Starting Materials: The synthesis begins with sodium acetoacetate and 2-methoxyethyl chloride.

- Reactions:

- Alkylation of sodium acetoacetate.

- Aldol condensation with meta-nitrobenzene.

- Subsequent reactions involving enamines lead to the final product, nimodipine.

- Enantiomer Formation: Nimodipine exists as a racemic mixture of two enantiomers, (R)- and (S)-nimodipine .

Nimodipine is primarily indicated for:

- Prevention of Cerebral Vasospasm: Following subarachnoid hemorrhage, nimodipine is used to improve neurological outcomes by reducing the incidence and severity of ischemic deficits .

- Off-label Uses: These include treatment for diffuse brain injury, migraine prevention, peripheral vertigo, and potential applications in glaucoma management .

Nimodipine interacts with various drugs, particularly those that affect the cytochrome P450 system:

- Inhibitors: Drugs such as macrolide antibiotics (e.g., erythromycin) and antifungals (e.g., ketoconazole) can increase nimodipine plasma concentrations due to inhibition of CYP3A4 .

- Inducers: Medications like carbamazepine and phenytoin may reduce nimodipine levels by enhancing its metabolism, increasing the risk of treatment failure .

Several compounds are similar to nimodipine in their pharmacological action as calcium channel blockers. Here are some notable comparisons:

| Compound Name | Chemical Class | Unique Features |

|---|---|---|

| Amlodipine | Dihydropyridine | Longer half-life; used for hypertension and angina |

| Felodipine | Dihydropyridine | More selective for vascular smooth muscle; less CNS effect |

| Isradipine | Dihydropyridine | Shorter duration; used for hypertension |

| Nicardipine | Dihydropyridine | Effective for both hypertension and angina; more potent on coronary arteries |

Uniqueness of Nimodipine

Nimodipine's unique aspect lies in its preferential action on cerebral vessels due to its lipophilicity, which allows it to cross the blood-brain barrier effectively. This characteristic makes it particularly useful in treating conditions related to cerebral blood flow rather than systemic hypertension alone.

Michael Addition Cyclization

The synthesis of nimodipine through Michael addition cyclization represents a fundamental approach in dihydropyridine synthesis. The key step involves the cyclizing Michael addition of an appropriate nucleophile onto an α,β-unsaturated carbonyl compound [1]. This reaction mechanism proceeds through the formation of a Knoevenagel adduct between 3-nitrobenzaldehyde and ethyl acetoacetate, followed by the addition of ammonia to form the dihydropyridine ring system [1].

The Michael addition cyclization pathway begins with the condensation of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base catalyst. The resulting Knoevenagel adduct undergoes nucleophilic attack by ammonia, leading to the formation of an enamine intermediate. This intermediate then cyclizes through an intramolecular Michael addition to yield the 1,4-dihydropyridine core structure characteristic of nimodipine [1].

The reaction conditions typically involve refluxing the reactants in methanol or ethanol, with the temperature maintained between 60-80°C for optimal yield. The presence of ammonia is crucial for the cyclization process, as it provides the nucleophilic nitrogen that becomes incorporated into the dihydropyridine ring. The reaction yield typically ranges from 70-85%, depending on the specific conditions and purity of starting materials [1].

Key Intermediates in Synthesis

The synthesis of nimodipine involves several critical intermediates that determine the overall efficiency and purity of the final product. The primary intermediate is the acetoacetate derivative, which is obtained through the alkylation of sodium acetoacetate with 2-methoxyethyl chloride [2]. This intermediate serves as the foundation for the subsequent dihydropyridine ring formation.

The Knoevenagel adduct formed between the aldehyde component and the β-keto ester represents another crucial intermediate. This compound undergoes further transformation through enamine formation when exposed to ammonia or ammonium acetate under controlled conditions [3]. The enamine intermediate is particularly important as it determines the regioselectivity of the cyclization reaction.

During the industrial production process, the formation of chalcone intermediates has been observed, which can influence the overall reaction pathway [4]. These intermediates are typically formed through aldol condensation reactions and can be converted to the desired dihydropyridine structure through appropriate reaction conditions [4].

The characterization of these intermediates is essential for process optimization. High-performance liquid chromatography paired with mass spectrometry is commonly employed to monitor intermediate formation and purity. The intermediates are typically isolated and purified through crystallization or column chromatography to ensure the quality of the final product [5].

Industrial Production Methods

Industrial production of nimodipine employs several optimized synthetic routes designed for large-scale manufacturing. The most commonly used method involves a two-step process beginning with an ammonia ester reaction followed by a cyclization reaction [6]. In the ammonia ester reaction, after the ammonia-filling reaction ends, the system is maintained under controlled temperature and pressure conditions to ensure complete conversion [6].

The industrial process typically utilizes sodium acetoacetate as the starting material, which is alkylated with 2-methoxyethyl chloride to form the key intermediate. This intermediate is then subjected to condensation with 3-nitrobenzaldehyde in the presence of ammonia to form the dihydropyridine ring system [7]. The reaction is carried out in appropriate solvents such as ethanol or methanol, with careful control of temperature and reaction time [7].

Alternative industrial methods involve urethane-based reactions followed by cyclization processes. This approach begins with the formation of a carbamate intermediate, which is then cyclized under acidic or basic conditions to yield the dihydropyridine structure [7]. The urethane method offers advantages in terms of yield and product purity, with typical yields ranging from 80-90% [7].

Quality control during industrial production is maintained through high-performance liquid chromatography monitoring, ensuring that impurity levels remain within acceptable limits. The process parameters are continuously optimized to minimize the formation of related substances and maximize the yield of the desired polymorphic form [8].

Chemical Modifications and Derivatives

The structural modification of nimodipine has led to the development of numerous derivatives with altered pharmacological properties. These modifications primarily focus on variations in the ester groups at positions 3 and 5 of the dihydropyridine ring, substitutions on the aromatic ring, and modifications to the dihydropyridine core structure [9].

Ester modifications represent one of the most extensively studied categories of nimodipine derivatives. Researchers have systematically replaced the isopropyl and 2-methoxyethyl ester groups with various alkyl and aryl substituents to optimize lipophilicity and bioavailability [10]. These modifications have resulted in compounds with enhanced membrane penetration and altered pharmacokinetic profiles [10].

Aromatic ring substitutions have been explored to modulate the binding affinity and selectivity of nimodipine analogs. Halogenated derivatives and methoxy-substituted analogs have shown promise in achieving improved therapeutic profiles [11]. The nitro group at the meta position of the phenyl ring has been replaced with various electron-withdrawing and electron-donating groups to study structure-activity relationships [11].

Modifications to the dihydropyridine ring system have yielded compounds with altered selectivity profiles. N-substituted analogs have been synthesized to enhance stability and reduce oxidative metabolism [11]. These modifications have proven particularly valuable in developing compounds with improved pharmacological properties while maintaining the characteristic calcium channel blocking activity [9].

Recent research has focused on the development of nimodipine analogs as selective phosphodiesterase inhibitors. Structural modifications have led to compounds with potent anti-fibrotic effects and improved selectivity profiles compared to the parent compound [9]. These derivatives demonstrate the versatility of the dihydropyridine scaffold in medicinal chemistry applications.

Quality Control Parameters in Synthesis

Quality control in nimodipine synthesis requires comprehensive monitoring of multiple parameters to ensure product safety, efficacy, and regulatory compliance. The primary quality control parameter is purity determination through reverse-phase high-performance liquid chromatography with ultraviolet detection, with specifications typically requiring ≥99.0% purity [12].

Polymorphic form control represents a critical quality attribute, as nimodipine exists in multiple polymorphic forms with different physicochemical properties. The stable Modification I form is preferred for pharmaceutical applications due to its superior stability and bioavailability characteristics [8]. X-ray powder diffraction is employed to confirm the polymorphic form and monitor any transformations during processing [8].

Moisture content control is essential for product stability, with specifications typically limiting water content to ≤0.5% as determined by Karl Fischer titration [12]. Excessive moisture can lead to hydrolysis of the ester groups and degradation of the active pharmaceutical ingredient [12].

Residual solvent analysis is performed using gas chromatography to ensure compliance with International Council for Harmonisation guidelines. Common solvents used in nimodipine synthesis include methanol, ethanol, and dichloromethane, all of which must be controlled within specified limits [12].

Related substances monitoring involves the identification and quantification of synthetic impurities and degradation products. High-performance liquid chromatography with gradient elution is used to separate and quantify individual impurities, with typical specifications requiring individual impurities to be ≤0.1% and total impurities ≤0.5% [12].

Heavy metals testing is conducted using atomic absorption spectroscopy to ensure compliance with safety requirements, with specifications typically limiting heavy metals to ≤10 ppm [12]. Particle size analysis using laser diffraction provides information on the physical characteristics of the drug substance, which can impact dissolution and bioavailability.

Green Chemistry Applications in Production

The application of green chemistry principles in nimodipine production has become increasingly important for sustainable pharmaceutical manufacturing. Waste prevention strategies focus on optimizing reaction stoichiometry and implementing more efficient synthetic routes to reduce by-product formation [13].

Atom economy optimization has been achieved through the development of multicomponent reactions and single-pot synthesis approaches. The Hantzsch synthesis, which is commonly used for nimodipine production, inherently demonstrates good atom economy as it combines multiple reactants in a single step to form the desired product [13].

The replacement of hazardous chemicals with safer alternatives represents an ongoing effort in green chemistry implementation. Research has focused on developing aqueous synthesis methods and using less toxic solvents to reduce environmental impact [13]. Microwave-assisted synthesis has emerged as an energy-efficient alternative that reduces reaction times and energy consumption [13].

Catalysis improvements have been implemented to enhance reaction selectivity and reduce waste generation. The development of more efficient catalytic systems has led to improved yields and reduced formation of unwanted by-products [13]. These improvements contribute to both environmental sustainability and economic efficiency in large-scale production.

The implementation of renewable feedstocks remains a challenge in nimodipine synthesis due to the specific structural requirements of the starting materials. However, research continues into the development of bio-based precursors that could replace petrochemical-derived reagents [13].

Solvent reduction and recycling initiatives have been implemented in industrial processes to minimize environmental impact. The development of solvent-free reaction conditions and efficient solvent recovery systems has contributed to more sustainable manufacturing practices [13].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

3.05 (LogP)

2.7

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 67 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 66 of 67 companies with hazard statement code(s):;

H315 (36.36%): Causes skin irritation [Warning Skin corrosion/irritation];

H361 (37.88%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (59.09%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Treatment of aneurysmal subarchnoidal haemorrhage

Livertox Summary

Drug Classes

Pharmacology

Nimodipine is a dihydropyridine derivative and an analogue of the calcium channel blocker nifedipine, with antihypertensive activity. Nimodipine inhibits the transmembrane influx of calcium ions in response to depolarization in smooth muscle cells, thereby inhibiting vascular smooth muscle contraction and inducing vasodilatation. Nimodipine has a greater effect on cerebral arteries than on peripheral smooth muscle cells and myocardial cells, probably because this agent can cross the blood brain barrier due to its lipophilic nature. Furthermore, this agent also inhibits the drug efflux pump P-glycoprotein, which is overexpressed in some multi-drug resistant tumors, and may improve the efficacy of some antineoplastic agents.

MeSH Pharmacological Classification

ATC Code

C08 - Calcium channel blockers

C08C - Selective calcium channel blockers with mainly vascular effects

C08CA - Dihydropyridine derivatives

C08CA06 - Nimodipine

Mechanism of Action

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Calcium channels

CACNA1-L [HSA:775 776 778 779] [KO:K04850 K04851 K04853 K04857]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Nimodipine is eliminated almost exclusively in the form of metabolites and less than 1% is recovered in the urine as unchanged drug. Numerous metabolites, all of which are either inactive or considerably less active than the parent compound, have been identified.

Metabolism Metabolites

Nimodipine has known human metabolites that include Unii-96S4GG1upr, 2,6-Dimethyl-4-(3-nitrophenyl)-5-propan-2-yloxycarbonyl-1,4-dihydropyridine-3-carboxylic acid, and Dehydro nimodipine.

Wikipedia

Zoledronic_acid

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Pharmaceuticals

Dates

Micturition induced primary thunderclap headache in an 11-year-old with response to nimodipine

Katherine M Wojcicki, Rachel L Evans, Benjamin Zwain, Stephen DeputyPMID: 33971377 DOI: 10.1016/j.jns.2021.117474

Abstract

COVID-19 Associated Reversible Cerebral Vasoconstriction Syndrome Successfully Treated with Nimodipine and Aspirin

Tarab Mansoor, Ali A Alsarah, Hossein Mousavi, Javed Khader Eliyas, Tarun Girotra, Omar HusseinPMID: 33895426 DOI: 10.1016/j.jstrokecerebrovasdis.2021.105822

Abstract

There have been limited cases linking SARS-CoV-2 infection with the development of reversible cerebral vasoconstriction syndrome (RCVS). We hereby report a rare case of RCVS in the setting of mild SARS-CoV-2 respiratory infection successfully treated with nimodipine and aspirin. SARS-CoV-2 attacks the ACE2-receptors, which are expressed in various body organs including the lungs, kidneys, and blood vessels. Vasoconstriction can result from down-regulation of the ACE2-receptors that can lead to sympathetic hypertonia of the cerebral blood vessel walls and/or over-activation of the renin-angiotensin axis.Perioperative Nimodipine to Improve Cranial Nerve Function: A Systematic Review and Meta-Analysis

Kevin Chorath, Beatrice C Go, Adam Kaufman, Jason Brant, Alvaro Moreira, Karthik RajasekaranPMID: 33710143 DOI: 10.1097/MAO.0000000000003101

Abstract

Nimodipine has emerged as a promising strategy for protection of cranial nerves following vestibular schwannoma (VS) resections. Our goal was to conduct a comprehensive analysis of clinical studies to determine the therapeutic efficacy of nimodipine in improving facial nerve and cochlear nerve function.We searched PubMed, Scopus, Cochrane Clinical Trial Registry, Clinicaltrials.gov, World Health Organization's International Clinical Trials Registry Platform, and EU Clinical Trials Registry to identify clinical studies up to May 11, 2020.

We included studies evaluating perioperative administration of nimodipine as a strategy to prevent or treat facial nerve or cochlear nerve dysfunction following VS resections. Primary outcomes included preservation or recovery of House-Brackman scale for facial nerve function and Hearing and Equilibrium Guidelines for cochlear nerve function at the latest follow-up visit. Secondary outcomes included adverse events and administration strategies of nimodipine.

Nine studies (603 patients) met inclusion, of which seven studies (559 patients) were included in the quantitative analysis. Overall, nimodipine significantly increased the odds of cranial nerve recovery compared with controls (odds ratio [OR] 2.87, 95% confidence intervals [CI] [2.08, 3.95]; I2 = 0%). Subgroup analysis demonstrated that nimodipine was only effective for cochlear nerve preservation (OR 2.78, 95% CI [1.74, 4.45]; I2 = 0%), but not for facial nerve function (OR 4.54, 95% CI [0.25, 82.42]; I2 = 33%).

Although there is evidence supporting the perioperative role of nimodipine for VS resections, more studies are warranted to help clarify the effects of nimodipine therapy on cranial nerve preservation.

Nimodipine inhibits intestinal and aortic smooth muscle contraction by regulating Ca

Hao Wang, Di Ma, Xiaojuan Zhu, Panyue Liu, Shuai Li, Bo Yu, Hong YangPMID: 33872679 DOI: 10.1016/j.taap.2021.115543

Abstract

Nimodipine is a clinically used dihydropyridine L-type calcium channel antagonist that effectively inhibits transmembrane Cainflux following the depolarization of smooth muscle cells, but the detailed effect on smooth muscle contraction is not fully understood. Ca

-activated Cl

channels (CaCCs) in vascular smooth muscle cells (VSMCs) may regulate vascular contractility. We found that nimodipine can inhibit transmembrane protein 16A (TMEM16A) activity in a concentration-dependent manner by cell-based fluorescence-quenching assay and short-circuit current analysis, with an IC

value of ~5 μM. Short-circuit current analysis also showed that nimodipine prevented Ca

-activated Cl

current in both HT-29 cells and mouse colonic epithelia accompanied by significantly decreased cytoplasmic Ca

concentrations. In the absence of extracellular Ca

, nimodipine still exhibited an inhibitory effect on TMEM16A/CaCCs. Additionally, the application of nimodipine to CFTR-expressing FRT cells and mouse colonic mucosa resulted in mild activation of CFTR-mediated Cl

currents. Nimodipine inhibited basolateral CCh-activated K

channel activity with no effect on Na

/K

-ATPase activity. Evaluation of intestinal smooth muscle contraction showed that nimodipine inhibits intestinal smooth muscle contractility and frequency, with an activity pattern that was similar to that of non-specific inhibitors of CaCCs. In aortic smooth muscle, the expression of TMEM16A in thoracic aorta is higher than that in abdominal aorta, corresponding to stronger maximum contractility in thoracic aorta smooth muscle stimulated by phenylephrine (PE) and E

. Nimodipine completely inhibited the contraction of aortic smooth muscle stimulated by E

, and partially inhibited the contraction stimulated by PE. In summary, the results indicate that nimodipine effectively inhibits TMEM16A/CaCCs by reduction transmembrane Ca

influx and directly interacting with TMEM16A, explaining the mechanisms of nimodipine relaxation of intestinal and aortic smooth muscle contraction and providing new targets for pharmacological applications.

Prophylactic nimodipine treatment for hearing preservation after vestibular schwannoma surgery: study protocol of a randomized multi-center phase III trial-AkniPro 2

Christian Scheller, Christian Strauss, Sandra Leisz, Pia Hänel, Ariane Klemm, Simone Kowoll, Iris Böselt, Torsten Rahne, Andreas WienkePMID: 34294114 DOI: 10.1186/s13063-021-05417-z

Abstract

A previously performed phase III trial on 112 subjects investigating prophylactic nimodipine treatment in vestibular schwannoma (VS) surgery showed no clear beneficial effects on preservation of facial and cochlear nerve functions, though it should be considered that protection of facial nerve function was the primary outcome. However, the risk for postoperative hearing loss was halved in the nimodipine group compared to the control group (OR 0.49; 95% CI 0.18-1.30; p = 0.15). Accordingly, this phase III extension trial investigates the efficacy and safety of prophylactic nimodipine for hearing preservation in VS surgery.This is a randomized, multi-center, two-armed, open-label phase III trial with blinded expert review and two-stage with interim analysis. Three hundred thirty-six adults with the indication for microsurgical removal of VS (Koos I-IV) and serviceable preoperative hearing (Gardner-Robertson scale (GR) 1-3) are assigned to either the therapy (intravenous nimodipine 1-2 mg/h from the day before surgery until the fifth postoperative day and standard of care) or the control group (surgery only and standard of care). The primary endpoint of the trial is postoperative cochlear nerve function measured before discharge according to GR 1-3 versus GR 4-5 (binary). Hearing function will be determined by pre- and postoperative audiometry with speech discrimination, which will be evaluated by a blinded expert reviewer. Furthermore, patient-reported outcomes using standardized questionnaires will be analyzed.

Prophylactic parenteral nimodipine treatment may have a positive effect on hearing preservation in VS surgery and would improve patient's quality of life. Further secondary analyses are planned. Except for dose-depending hypotension, nimodipine is known as a safe drug. In the future, prophylactic nimodipine treatment may be recommended as a routine medication in VS surgery. VS can be considered as an ideal model for clinical evaluation of neuroprotection, since hearing outcome can be classified by well-recognized criteria. The beneficial effect of nimodipine may be transferable to other surgical procedures with nerves at risk and may have impact on basic research.

EudraCT 2019-002317-19, DRKS00019107 . 8th May 2020.

[Continuous intra arterial nimodipine for vasospasm secondary to subarachnoid hemorrhage. Report of one case]

Tomás Regueira, Andrés Reccius, Héctor Ducci, Fabián Torres, Leonardo Soto, Jorge Cordovez, Marcelo Galvez, Luis Contreras, Francisco MenaPMID: 33625457 DOI: 10.4067/s0034-98872019000901210

Abstract

We report a 39-year-old male with an aneurysmal subarachnoid hemorrhage without hydrocephalus, in whom a right choroidal aneurysm was early excluded by endovascular coil insertion. Intracranial pressure (PIC) and cerebral oxygenation (PtiO2) sensors for neuromonitoring were installed due to a persistent comatose state. From the 3rd day, neuromonitoring became altered. CT angiography and cerebral angiography showed severe proximal and distal vasospasm (VE) of the middle (ACM) and anterior (ACA) right cerebral arteries. VE was treated with angioplasty and intravenous nimodipine. Forty eight hours later, despite hemodynamic maximization, neuromonitoring became altered again, mainly explained by a decrease in PtiO2 below 15 mmHg. A severe VE in ACM and right ACA was confirmed by angiography. Given the presence of an early and recurrent VE, which was associated with a decrease in cerebral oxygenation, internal carotid micro-catheters for continuous nimodipine infusion were installed. This therapy maintained a normal neuromonitoring for 15 days. During this period, attempts were done to decrease or discontinue the infusion, but the patient presented parallel falls of cerebral oxygenation or decreased cerebral perfusion observed with perfusion CT, interpreted as persistent VE. Finally, the infusion was stopped at day 15 without significant complication. We conclude that intra-arterial nimodipine continuous infusion in refractory VE can be useful and safe in selected patients. Multimodal neuromonitoring is essential.Reversible cerebral vasoconstriction syndrome (RCVS) caused by over-the-counter calcium supplement ingestion

Adam Ross Schertz, Anand Karthik Sarma, Sudhir Datar, Peter John MillerPMID: 33509852 DOI: 10.1136/bcr-2019-233877

Abstract

A 59-year-old woman was found unresponsive at home. Initial neurologic examination revealed aphasia and right-sided weakness. Laboratory results demonstrated a serum calcium level of 17.3 mg/dL (corrected serum calcium for albumin concentration was 16.8 mg/dL). Extensive workup for intrinsic aetiology of hypercalcemia was unrevealing. Further discussion with family members and investigation of the patient's home for over-the-counter medications and herbal supplements revealed chronic ingestion of calcium carbonate tablets. CT angiogram of the brain revealed multifocal intracranial vascular segmental narrowing, which resolved on a follow-up cerebral angiogram done 2 days later. These findings were consistent with reversible cerebral vasoconstriction syndrome.Appropriate blood pressure control with parenteral agents, calcium channel blockade with nimodipine and supportive care therapies resulted in significant improvement in neurologic status. By discharge, patient had near-complete resolution of neurologic symptoms.Clinical efficacy of mouse nerve growth factor plus nimodipine in neonatal intracranial hemorrhage and its effect on plasma PAF, CNP, MMP-2, and neurological function

L-N Pei, X-H Liu, H Zhang, J Zhu, Z Gao, M-Z BiPMID: 33506910 DOI: 10.26355/eurrev_202101_24387

Abstract

To investigate the clinical efficacy of combination of mouse nerve growth factor (NGF) and nimodipine in the treatment of neonatal intracranial hemorrhage (NICH) and its effect on plasma platelet-activating factor (PAF), C-type natriuretic peptide (CNP), matrix metalloproteinase-2 (MMP-2), and neurological function.A total of 90 infants with severe ICH admitted to our hospital from December 2016 to December 2018 were enrolled for retrospective study. According to different treatment schemes, they were assigned into 2 groups: group A (n=40) treated with mouse NGF plus nimodipine; group B (n=50) treated with nimodipine. The recovery time, serum indexes (PAF, MMP-2, CNP), neurological function (neonatal behavioral neurological assessment (NBNA) score), complications, and total effective rate of patients were recorded, and the satisfaction degree of family members was statistically analyzed.

Patients in group A showed shorter recovery time, down-regulated PAF and MMP-2, evidently up-regulated CNP, and significantly increased NBNA score after one/two weeks of treatment, as well as fewer complications, higher total effective rate and higher satisfaction of family members.

To sum up, the combination of mouse NGF and nimodipine achieves good clinical efficacy in NICH, which down-regulates plasma PAF and MMP-2, up-regulates CNP, and improves neurological function. Therefore, it is suitable for clinical promotion.

Stereotactic cisternal lavage in patients with aneurysmal subarachnoid hemorrhage with urokinase and nimodipine for the prevention of secondary brain injury (SPLASH): study protocol for a randomized controlled trial

Roland Roelz, Fabian Schubach, Volker A Coenen, Carolin Jenkner, Christian Scheiwe, Jürgen Grauvogel, Wolf-Dirk Niesen, Horst Urbach, Christian Taschner, Jochen Seufert, Jürgen Kätzler, Jürgen Beck, Peter C ReinacherPMID: 33858493 DOI: 10.1186/s13063-021-05208-6

Abstract

Delayed cerebral infarction (DCI) is a major cause of death and poor neurological outcome in patients with aneurysmal subarachnoid hemorrhage (aSAH). Direct intrathecal therapies with fibrinolytic and spasmolytic drugs have appeared promising in clinical trials. However, access to the subarachnoid space for intrathecal drug administration is an unsolved problem so far, especially in patients with endovascular aneurysm securing. We investigate a therapy protocol based on stereotactic catheter ventriculocisternostomy (STX-VCS), a new approach to overcome this problem. The primary objective of this study is to assess whether cisternal lavage with urokinase, nimodipine, and Ringer's solution administered via a stereotactically implanted catheter into the basal cisterns (= investigational treatment (IT)) is safe and improves neurological outcome in patients with aSAH.This is a randomized, controlled, parallel-group, open-label phase II trial. Fifty-four patients with severe aSAH (WFNS grade ≥ 3) will be enrolled at one academic tertiary care center in Southern Germany. Patients will be randomized at a ratio of 1:1 to receive either standard of care only or standard of care plus the IT. The primary endpoint is the proportion of subjects with a favorable outcome on the Modified Rankin Scale (defined as mRS 0-3) at 6 months after aSAH. Further clinical and surrogate outcome parameters are defined as secondary endpoints.

New approaches for the prevention and therapy of secondary brain injury in patients with aSAH are urgently needed. We propose this RCT to assess the clinical safety and efficacy of a novel therapy protocol for intrathecal administration of urokinase, nimodipine, and Ringer's solution.

Deutsches Register Klinischer Studien (German Clinical Trials Register), DRKS00015645 . Registered on 8 May 2019.

Vasorelaxing cell permeant phosphopeptide mimetics for subarachnoid hemorrhage

Peter J Morone, Wei Yan, Jamie Adcock, Padmini Komalavilas, J Mocco, Reid C Thompson, Colleen Brophy, Joyce Cheung-FlynnPMID: 33737008 DOI: 10.1016/j.ejphar.2021.174038